2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H15ClO3. It is characterized by the presence of a chlorinated phenoxy group attached to a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid typically involves the reaction of 4-chloro-3,5-dimethylphenol with butanoic acid derivatives under specific conditions. One common method involves the esterification of 4-chloro-3,5-dimethylphenol with butanoic acid, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxybutanoic acids.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)butanoic acid
- 2-(3,5-Dimethylphenoxy)butanoic acid
- 2-(4-Bromo-3,5-dimethylphenoxy)butanoic acid
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is unique due to the presence of both chlorine and dimethyl groups on the phenoxy ring. This structural feature can influence its reactivity and interactions compared to similar compounds, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-10(12(14)15)16-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQVJRJGCJTRLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=C(C(=C1)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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